sodium;2-hydroxy-3-methylbenzoate

Description

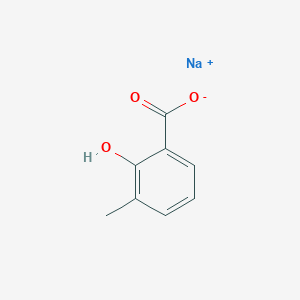

Sodium 2-hydroxy-3-methylbenzoate (CAS: 32768-20-0), also known as 3-methylsalicylic acid sodium salt, is a sodium salt derivative of 2-hydroxy-3-methylbenzoic acid. Its molecular formula is C₈H₇NaO₃, with a molecular weight of 174.13 g/mol . Structurally, it features a hydroxyl group at the ortho position (C2) and a methyl group at the meta position (C3) relative to the carboxylate group (Figure 1). This compound is hygroscopic and exhibits moderate water solubility due to its ionic nature. It is primarily used as an intermediate in pharmaceutical synthesis and agrochemical research, though specific applications remain proprietary .

Properties

IUPAC Name |

sodium;2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAXNLPYGWAGTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-hydroxy-3-methylbenzoate involves the reaction of 10,10-bis(pyridin-4-ylmethyl)-9,10-dihydroanthracen-9-one with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

sodium;2-hydroxy-3-methylbenzoate primarily undergoes substitution reactions due to the presence of pyridine rings and the anthracenone core . These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid, anhydrous solvents, and catalysts that promote substitution reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound are typically derivatives of the original compound, where substitutions occur at the pyridine rings or the anthracenone core .

Scientific Research Applications

sodium;2-hydroxy-3-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

sodium;2-hydroxy-3-methylbenzoate exerts its effects by selectively blocking KCNQ voltage-gated potassium channels . These channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability. By inhibiting these channels, this compound can modulate the electrical activity of cells, making it a valuable tool for studying the physiological and pathological roles of KCNQ channels .

Comparison with Similar Compounds

Key Differences

Substituent Effects :

- The -OH and -CH₃ groups in sodium 2-hydroxy-3-methylbenzoate enhance its polarity compared to sodium benzoate, improving solubility in polar solvents .

- Methyl 2-hydroxy-3-methylbenzoate (ester form) exhibits greater lipophilicity, facilitating membrane penetration in biological systems .

In contrast, sodium p-hydroxybenzoate lacks bioactivity and is primarily a preservative .

Synthesis and Stability :

- Sodium salts (e.g., sodium 2-hydroxy-3-methylbenzoate) are synthesized via neutralization of the parent acid with NaOH, whereas esters require coupling agents (e.g., DCC) .

- The trihydroxy derivative () has superior hydrogen-bonding capacity, enhancing stability in aqueous formulations .

Toxicity :

- Sodium benzoate is generally safe but risks benzene formation in acidic conditions. Sodium 2-hydroxy-3-methylbenzoate’s irritancy limits its direct use in consumer products .

Research Findings

- Ester Derivatives : Chloropyridinyl esters () show enhanced pharmacokinetic profiles due to halogenation, with 13a exhibiting 22% oral bioavailability in rodent models .

- Comparative Solubility : Sodium 2-hydroxy-3-methylbenzoate’s solubility (12.5 g/L at 25°C) exceeds that of its ester analogues (<5 g/L), favoring aqueous applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.